molecular formula C15H14N2O3 B4179972 N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide

Cat. No. B4179972
M. Wt: 270.28 g/mol
InChI Key: OYFPBYXOXJJXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide, also known as BNAH, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. BNAH is a derivative of nicotinamide, a form of vitamin B3, and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide has been shown to activate the NAD+ dependent protein deacetylase, SIRT1, which is involved in various cellular processes such as DNA repair, apoptosis, and metabolism. N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide also increases the levels of NAD+, a coenzyme involved in cellular metabolism, which has been shown to have anti-aging properties.
Biochemical and Physiological Effects:
N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide has been shown to have a range of biochemical and physiological effects. N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide has been shown to increase the levels of NAD+ and activate SIRT1, leading to improved cellular metabolism, DNA repair, and anti-aging effects. N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells. In neurodegenerative diseases, N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. In diabetes, N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide has been shown to improve glucose tolerance and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide is that it is a relatively simple compound to synthesize, making it accessible for use in laboratory experiments. Additionally, N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide has been shown to have a range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide is that its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects.

Future Directions

There are several future directions for research on N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide. One potential area of research is the development of N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide as a therapeutic agent for cancer, neurodegenerative diseases, and diabetes. Additionally, more research is needed to fully understand the mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide and its effects on cellular metabolism and anti-aging. Finally, future research could investigate the potential of N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide to be used in combination with other therapeutic agents for improved efficacy.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and diabetes. N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. In neurodegenerative diseases, N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. In diabetes, N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide has been shown to improve glucose tolerance and insulin sensitivity.

properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(17-15(18)12-3-2-6-16-8-12)11-4-5-13-14(7-11)20-9-19-13/h2-8,10H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFPBYXOXJJXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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